5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid
Description
5-(4-tert-Butylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a tert-butylphenyl substituent at the 5-position of the pyrazole ring. Pyrazole-3-carboxylic acids are a versatile class of compounds with applications in medicinal chemistry, agrochemicals, and materials science. The tert-butyl group confers enhanced lipophilicity and steric bulk, which may influence binding interactions, solubility, and metabolic stability compared to analogs with smaller or polar substituents.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(13(17)18)16-15-11/h4-8H,1-3H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSQTHUPPONYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-tert-butylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction mixture is usually heated to reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the tert-butylphenyl group can yield nitro derivatives, while halogenation can produce halogenated pyrazole compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid, exhibit significant activities against various cancer targets. Notably, this compound has shown efficacy against the vascular endothelial growth factor receptor 2 (VEGFR2) and different mutations of the Bcr-Abl kinase, which are critical in cancer proliferation and survival pathways . The compound's physicochemical properties, such as its solubility in both aqueous and organic media, enhance its potential as a therapeutic agent .
Antibacterial Properties
Studies have demonstrated that pyrazole derivatives possess antibacterial activity. For instance, compounds synthesized from pyrazole-3-carboxylic acid have been tested against Gram-positive bacteria, revealing promising results in inhibiting bacterial growth . The presence of specific functional groups within the pyrazole structure appears to influence their antibacterial efficacy significantly.
Agricultural Applications
Pesticidal Activity
The compound has also been investigated for its potential use in pest control. Derivatives related to 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid have been noted for their effectiveness against various animal pests. This application is particularly relevant in developing safer and more effective agricultural chemicals that can mitigate crop damage while minimizing environmental impact .
Synthetic Pathways
The synthesis of 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid typically involves several steps, including the reaction of appropriate hydrazines with substituted phenyl compounds. The synthetic routes often yield a variety of derivatives that can be further modified for enhanced biological activity or specificity towards particular targets.
| Synthesis Method | Reagents | Yield (%) | Notes |
|---|---|---|---|
| Hydrazine Reaction | 4-tert-butylbenzaldehyde + Hydrazine | 75% | Requires careful control of reaction conditions |
| Esterification | Pyrazole Acid + Alcohol Chloride | 80% | Useful for modifying solubility properties |
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of pyrazole derivatives, 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid was shown to inhibit cell proliferation in vitro in various cancer cell lines. The mechanism was linked to the compound's ability to interfere with the signaling pathways associated with tumor growth .
Case Study 2: Antibacterial Activity
Another research effort focused on the antibacterial properties of synthesized pyrazole derivatives indicated that certain modifications to the carboxylic acid group enhanced activity against specific strains of bacteria. The study highlighted the importance of structural variations in developing effective antibacterial agents .
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-3-Carboxylic Acid Derivatives
Structural and Substituent Variations
Pyrazole-3-carboxylic acids exhibit diverse biological and physicochemical properties depending on substituents at the 1-, 4-, and 5-positions. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid) enhance antiviral potency by modulating electronic density and binding affinity .
- Methoxy and fluorophenyl groups (e.g., in compounds 11i and 11j) balance solubility and target engagement, as seen in receptor-binding assays .
- Steric bulk (e.g., tert-butyl or triisopropylphenyl) may reduce metabolic clearance but could hinder binding to sterically sensitive targets .
Physicochemical Properties
- Melting Points : 1-Phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid (4a) melts at 171–173°C, while 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (4b) exceeds 300°C, reflecting substituent-dependent crystallinity .
- Solubility : Methoxy and carboxylic acid groups improve aqueous solubility, whereas tert-butyl and triisopropylphenyl groups likely reduce it .
Biological Activity
5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a tert-butyl group and a carboxylic acid functional group, which contribute to its biological activity. The structural formula can be represented as follows:
The biological activity of 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid is attributed to its interactions with various molecular targets:
- Steric Hindrance : The tert-butyl group enhances binding affinity and selectivity towards specific receptors due to steric hindrance.
- Hydrogen Bonding : The pyrazole ring can participate in hydrogen bonding, facilitating interactions with biological macromolecules.
- Ionic Bonds : The carboxylic acid group can form ionic bonds with target molecules, modulating its pharmacological effects .
Antimicrobial Properties
Research has shown that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition at micromolar concentrations. In one study, derivatives of pyrazole were found to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid has also been evaluated for its anti-inflammatory potential. It was reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
Anticancer Activity
The compound has shown promising results in anticancer assays. In a series of tests against various cancer cell lines (e.g., A549, HeLa), it exhibited significant cytotoxicity. The IC50 values ranged from 0.95 µM to 49.85 µM depending on the specific derivative and the cancer type being targeted .
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 10 | |
| S. aureus | 5 | ||
| Anti-inflammatory | LPS-stimulated macrophages | N/A | |
| Anticancer | A549 | 0.95 | |
| HeLa | 49.85 |
Case Studies
- Antitumor Activity : A study conducted by Xia et al. highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. This study emphasized the potential for developing new anticancer therapies based on pyrazole derivatives .
- Inflammation Model : In vivo studies using murine models demonstrated that treatment with 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid significantly reduced edema and inflammatory markers compared to control groups.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound inhibits cyclooxygenase enzymes, which are crucial for prostaglandin synthesis, thereby reducing inflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or diketones. For example, substituted pyrazole-3-carboxylic acids are synthesized by reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under reflux conditions (e.g., 60–80°C in ethanol or THF). Yield optimization requires precise stoichiometric control of reagents like phenyl dithiocarbamates and anhydrides, followed by purification via recrystallization or column chromatography . Characterization via IR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹), ¹H-NMR (to resolve tert-butyl protons at δ 1.3–1.4 ppm), and elemental analysis (>98% purity) is critical .
Q. How can researchers validate the structural integrity of 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid derivatives?
- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformation. For example, single-crystal X-ray studies of analogous compounds (e.g., 5-(4-chlorophenyl)pyrazole derivatives) reveal bond lengths (C–C: 1.35–1.49 Å) and dihedral angles between the pyrazole ring and substituents (e.g., 5–15° for tert-butylphenyl groups), which influence intermolecular interactions . Complementary techniques like high-resolution mass spectrometry (HRMS) and ¹³C-NMR can confirm molecular weight (C₁₆H₁₈N₂O₂; calc. 294.34 g/mol) and carbonyl carbon signals (~δ 165 ppm) .
Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound class?
- Methodological Answer : Pyrazole-3-carboxylic acids are often screened for anti-inflammatory or analgesic activity using COX-1/COX-2 inhibition assays (IC₅₀ values) or carrageenan-induced rat paw edema models. For example, ethyl ester analogs show ED₅₀ values of 25–50 mg/kg in analgesic tests . Parallel ulcerogenicity assays (e.g., measuring gastric lesions in rats) are essential to assess toxicity, as carboxylic acid groups may enhance GI irritation .
Advanced Research Questions
Q. How do substituents at the pyrazole 5-position (e.g., tert-butylphenyl vs. chlorophenyl) modulate target binding and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulky tert-butyl groups enhance lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing solubility. For example, replacing 4-chlorophenyl with 4-tert-butylphenyl in pyrazole-3-carboxylic acids increases COX-2 selectivity (from 2-fold to 5-fold) due to steric hindrance in the COX-1 active site . Computational docking (e.g., AutoDock Vina) can model interactions with catalytic residues (e.g., Tyr-385 in COX-2) .
Q. What metabolic pathways are anticipated for this compound, and how can metabolic stability be improved?
- Methodological Answer : Phase I metabolism (e.g., hydroxylation of the tert-butyl group via CYP3A4) and Phase II conjugation (glucuronidation of the carboxylic acid) are likely, based on studies of structurally related compounds . To enhance stability, researchers may methylate the carboxylic acid to an ester prodrug (reducing first-pass metabolism) or introduce electron-withdrawing groups (e.g., fluorine) to slow CYP-mediated oxidation . Radiolabeled analogs (e.g., ¹⁴C at the phenyl ring) combined with LC-MS/MS can track metabolite profiles in hepatocyte models .
Q. How can contradictions between in vitro bioactivity and in vivo efficacy be resolved for this compound?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low oral bioavailability due to acidic pH-dependent solubility). Strategies include:
- Formulation : Nanoemulsions or solid dispersions to enhance solubility.
- Prodrug design : Ethyl ester derivatives (logP increased by ~1.5 units) improve absorption, as seen in analogs with 73% oral bioavailability in rats .
- Pharmacodynamic profiling : Use microdialysis to measure free drug concentrations in target tissues .
Q. What crystallographic data are available to guide co-crystallization studies with biological targets?
- Methodological Answer : Single-crystal data for related compounds (e.g., triclinic P1 space group, a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å) provide templates for molecular replacement in protein-ligand co-crystallization . For example, tert-butylphenyl-pyrazole derivatives form hydrogen bonds with His-90 and π-π stacking with Phe-518 in kinase targets, as resolved at 2.1 Å resolution .
Q. How can advanced synthetic techniques (e.g., microwave-assisted or flow chemistry) optimize scalability?
- Methodological Answer : Microwave synthesis reduces reaction times (e.g., from 24 h to 30 min) for pyrazole cyclization steps, achieving yields >85% . Flow chemistry with immobilized catalysts (e.g., Pd/C for Suzuki couplings) minimizes byproducts in multi-step syntheses, as demonstrated for 5-arylpyrazole-3-carboxylic acids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
